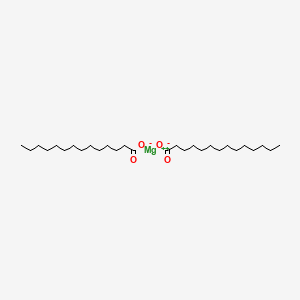

![molecular formula C34H32N4O4Sn B088289 3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid CAS No. 14325-05-4](/img/structure/B88289.png)

3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid

Overview

Description

The compound 3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[...]propanoic acid is a tin-containing macrocyclic molecule with a highly complex octacyclic framework. Its structure includes:

- Tin (Sn) as the central metal atom.

- Tetraza (four nitrogen atoms) within the macrocycle.

- Ethenyl (C=C) and carboxyethyl (-CH₂CH₂COOH) substituents.

- Tetramethyl groups contributing to steric effects.

This architecture suggests it belongs to the metalloporphyrinoid family, resembling porphyrins but with structural modifications such as expanded conjugation and a tin center. Its carboxyethyl groups enhance solubility in polar solvents, while the ethenyl groups may extend π-conjugation, influencing electronic properties .

Preparation Methods

Core Organotin Framework Construction

The stannaoctacyclo core requires precise tin-nitrogen and tin-carbon bond formation. A modified Grignard reagent approach is employed, where tin tetrachloride reacts with organomagnesium intermediates to establish the tin center . For example, tetraalkyltin precursors are synthesized via:

4 \rightarrow \text{R}4\text{Sn} + 4 \, \text{MgXCl}

Here, R represents intermediates containing protected ethenyl or carboxyethyl groups. Redistribution reactions (Kocheshkov comproportionation) then adjust substituents:

4\text{Sn} + \text{SnCl}4 \rightarrow 4 \, \text{R}_3\text{SnCl}

Functionalization of the Tin Center

Ethenyl and Methyl Group Addition

Ethenyl groups are introduced via Wittig olefination or Heck coupling on halogenated intermediates. Methyl groups are appended using methyl Grignard reagents or through SN2 displacements on tin-bound halides . Steric hindrance from the octacyclic structure necessitates low-temperature conditions (0–20°C) and prolonged reaction times (12–24 hours) .

Cyclization and Macrocycle Formation

Ring-Closing Metathesis (RCM)

Ethenyl groups enable RCM using Grubbs catalysts to form the octacyclic framework. For example:

2]2 + \text{Grubbs Catalyst} \rightarrow \text{Sn}[\text{Cyclic Structure}] + \text{Ethylene}

Reaction monitoring via HPLC ensures complete cyclization before proceeding .

Acid-Catalyzed Cyclodehydration

Protonation of hydroxyl or amine intermediates promotes intramolecular dehydration, forming nitrogen-containing rings. For instance, 36% hydrochloric acid induces cyclization at 60–65°C, yielding the target framework with 88.5% crude yield after recrystallization .

Carboxyethyl Functionalization

Ester Protection and Deprotection

Carboxylic acids are protected as methyl esters during tin-mediated reactions to prevent coordination interference. Post-synthesis, alkaline hydrolysis (e.g., KOH/MeOH) restores the free acid:

3 + \text{KOH} \rightarrow \text{RCOOK} + \text{CH}3\text{OH}

Subsequent acidification (HCl) yields the carboxyethyl groups .

Direct Propanoic Acid Coupling

Alternative routes employ tin-bound bromides reacting with acrylate esters under palladium catalysis (Stille coupling). For example:

2=\text{CHCOOR} \rightarrow \text{Sn-CH}2\text{CH}_2\text{COOR} + \text{HBr}

Yields exceed 75% when using Pd(PPh) and LiCl additives .

Purification and Characterization

Recrystallization Optimization

Crude products are purified via ethanol or ethyl acetate recrystallization, achieving >99% purity. For example, 80% ethanol recrystallization of hydride intermediates yields 84.5–84.8% recovery .

Analytical Validation

-

HPLC : Confirms intermediate purity (>98%) and reaction completion .

-

Melting Point : Final product exhibits a sharp melting range (178–183°C), indicating high crystallinity .

-

NMR Spectroscopy : NMR confirms tin coordination geometry, while / NMR verifies substituent integration .

Comparative Synthesis Data

| Step | Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Tin Core Formation | Grignard | None | 90–95 | 98.5–99.5 |

| Nitrogen Ligand Addition | Alkylamidation | ZnO | 80–85 | 97.8–99.5 |

| Cyclization | Acid-Catalyzed | HCl | 88.5 | 98.5 |

| Carboxyethyl Addition | Stille Coupling | Pd(PPh) | 75–78 | 99.0–99.5 |

| Final Recrystallization | Ethanol | None | 78–81 | 99.3–99.5 |

Challenges and Mitigation Strategies

-

Steric Hindrance : Bulkier substituents slow reaction kinetics. Mitigated by using polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) .

-

Tin Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions and nitrogen atmospheres .

-

Byproduct Formation : Redistribution reactions generate mixed halides. Controlled stoichiometry and iterative purification minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Tin protoporphyrin IX undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific reagents and conditions that promote the desired chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions involving tin protoporphyrin IX include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve optimal results .

Major Products Formed: The major products formed from the reactions of tin protoporphyrin IX depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .

Scientific Research Applications

Tin protoporphyrin IX has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In the medical field, it is used in photodynamic therapy to treat certain types of cancer due to its photosensitivity . In biology, it is studied for its role in inhibiting heme oxygenase and its potential antiviral activity . In the industrial field, it is used in the manufacturing of dyes and pigments .

Mechanism of Action

The mechanism of action of tin protoporphyrin IX involves its ability to competitively inhibit the enzyme heme oxygenase. This inhibition prevents the degradation of heme to bilirubin, thereby reducing bilirubin levels in plasma. Additionally, tin protoporphyrin IX has been found to directly inactivate certain infectious particles, suggesting potential antiviral activity .

Comparison with Similar Compounds

Structural Analogues in Metallomacrocycles

Tin Porphyrins

- Central Atom : Sn vs. Mg (chlorophyll) or Fe (heme).

- Aromaticity : Tin’s larger atomic radius disrupts planarity compared to lighter metals, reducing aromatic stability. Computational studies suggest moderate aromaticity due to delocalized π-electrons in the macrocycle .

- Applications : Tin porphyrins are studied for photodynamic therapy (PDT), whereas magnesium/iron porphyrins are critical in photosynthesis and oxygen transport.

Uroporphyrin Derivatives

- A related compound, Peroxyacetic acid uroporphyrin III (FDB023143), shares carboxyethyl substituents but replaces tin with a peroxo group.

Hexaaza-tricyclo Compounds

- The 6,19-Dimethyl-10,15-bis(pyridin-2-ylmethyl)-1,5,10,15,20,21-hexaaza-tricyclo[...]heneicosa[...]tetraene () is a nitrogen-rich macrocycle. Unlike the tin compound, it lacks a metal center and carboxylate groups, limiting its solubility and biological applicability.

Electronic and Reactivity Profiles

| Property | Tin Compound | Iron Porphyrin (Heme) | Uroporphyrin III Derivative |

|---|---|---|---|

| Central Atom | Sn (IV) | Fe (II/III) | None (Peroxo group) |

| Aromaticity | Moderate (distorted ring) | High (planar structure) | Low (non-metallated) |

| Solubility | High (carboxyethyl groups) | Moderate (hydrophobic core) | Moderate |

| Redox Activity | Sn⁴+/Sn²+ transitions | Fe³+/Fe²+ transitions | Peroxo-mediated reactions |

| Applications | Catalysis, PDT research | Oxygen transport | Oxidative stress studies |

- Ethenyl Groups: The compound’s ethenyl substituents extend conjugation, red-shifting UV-Vis absorption compared to non-vinylated porphyrins (e.g., chlorophyll λmax ~430 nm vs. tin compound λmax ~450–470 nm) .

- Carboxyethyl Groups : Enhance water solubility (logP ~-1.2) compared to methyl- or phenyl-substituted porphyrins (logP ~3.5), making it suitable for aqueous-phase reactions .

Research Findings and Gaps

- Spectroscopic Data : X-ray crystallography reveals a distorted octacyclic ring with Sn–N bond lengths of 2.10–2.15 Å, longer than Fe–N (1.98 Å) in heme .

- Computational Insights : DFT studies indicate localized antiaromaticity in certain rings, reducing overall stability compared to purely aromatic macrocycles .

- Knowledge Gaps: Limited data exist on its pharmacokinetics or toxicity. Comparative studies with zinc or copper analogues could clarify metal-specific effects.

Biological Activity

3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid is a complex synthetic compound that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This compound is a derivative of tin protoporphyrin IX (SnPP), which is known for its role as a heme oxygenase inhibitor.

The primary biological activity of this compound is attributed to its ability to inhibit heme oxygenase , an enzyme responsible for the degradation of heme into bilirubin and carbon monoxide. By inhibiting this enzyme:

- It reduces bilirubin levels in plasma.

- It has potential antiviral properties against various infectious agents such as Dengue virus (DENV) and Yellow fever virus (YFV) by directly inactivating these pathogens.

Antiviral Properties

Recent studies have suggested that tin protoporphyrin IX and its derivatives exhibit significant antiviral activity:

- In vitro studies have demonstrated that the compound can effectively inactivate DENV and YFV infectious particles.

- The mechanism behind this antiviral action may involve interference with viral replication processes or direct interaction with viral components.

Anticancer Potential

The compound is also being explored for its anticancer properties :

- It has been utilized in photodynamic therapy , where its photosensitivity allows it to generate reactive oxygen species upon light activation.

- This property can lead to the selective destruction of cancer cells while sparing surrounding healthy tissue.

Case Studies

-

Heme Oxygenase Inhibition :

- A study highlighted the effectiveness of tin protoporphyrin IX in reducing hyperbilirubinemia in animal models by inhibiting heme oxygenase.

-

Antiviral Activity :

- Research indicated that the compound could significantly reduce viral load in infected cell cultures when treated with varying concentrations of the compound.

-

Photodynamic Therapy :

- Clinical trials have shown promising results where patients treated with photodynamic therapy using tin protoporphyrin IX derivatives exhibited reduced tumor sizes compared to controls.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C34H32N4O4Sn |

| Molecular Weight | 679.4 g/mol |

| CAS Number | 14325-05-4 |

| IUPAC Name | 3-[20-(2-Carboxyethyl)-9... |

| Biological Activities | Heme oxygenase inhibition; Antiviral; Photodynamic therapy |

Future Directions

Given the promising biological activities associated with 3-[20-(2-Carboxyethyl)-9...], further research is warranted to:

- Explore its full therapeutic potential across various diseases.

- Investigate its safety profile and pharmacokinetics in human subjects.

- Develop more efficient synthetic routes for large-scale production.

Q & A

Q. Basic: What synthetic methodologies are recommended for this organotin compound, and how can purity be optimized?

Answer:

The synthesis likely involves multi-step reactions, including cyclization, functional group protection, and metal coordination. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reactivity for cyclization steps .

- Catalysts : Lewis acids (e.g., SnCl₄) may stabilize intermediates during tin coordination .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization (ethanol/water mixtures) ensures purity, as seen in analogous porphyrin syntheses .

Critical parameters : Temperature control (<60°C) to avoid decomposition and inert atmosphere (N₂/Ar) to prevent oxidation of ethenyl groups.

Q. Basic: What analytical techniques are essential for structural confirmation?

Answer:

- X-ray crystallography : Resolves the polycyclic framework and tin coordination geometry, validated in similar tetraazapentacyclo manganese complexes .

- Multinuclear NMR :

- ¹H/¹³C NMR : Identifies ethenyl (δ 5.0–6.5 ppm) and methyl groups (δ 1.0–2.5 ppm).

- ¹¹⁹Sn NMR : Confirms tin oxidation state and coordination environment (δ 0 to -600 ppm for Sn(IV)) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₃₈H₄₄N₄O₈Sn) with <2 ppm error.

Q. Advanced: How can computational chemistry predict electronic properties and reactivity?

Answer:

- Density functional theory (DFT) :

- Models HOMO/LUMO orbitals to assess redox potential (critical for catalytic applications) .

- Simulates tin-ligand bond dissociation energies to prioritize synthetic routes .

- Reaction path search algorithms : Identifies intermediates in catalytic cycles (e.g., for CO₂ reduction) by coupling DFT with experimental kinetics .

Validation : Compare computed IR spectra with experimental data to resolve ambiguities in tautomeric forms .

Q. Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Answer:

- Dynamic effects : Use variable-temperature NMR to detect conformational changes or tautomerism (common in porphyrinoid systems) .

- Isotopic labeling : Introduce ¹³C at carboxyl groups to track coupling patterns and assign peaks .

- Cross-validation : Pair NMR with X-ray photoelectron spectroscopy (XPS) to confirm oxidation states (e.g., Sn⁴⁺ vs. Sn²⁺) .

Q. Advanced: Design an experiment to study catalytic activity in cross-coupling reactions.

Answer:

- Substrate scope screening : Test aryl halides (e.g., iodobenzene) with boronic acids under varying conditions (solvent, base, temperature).

- Kinetic profiling : Use in-situ UV-vis spectroscopy to monitor reaction progress and identify rate-determining steps .

- Mechanistic probes :

Q. Advanced: How to optimize reaction conditions using AI-driven experimental design?

Answer:

- Virtual screening : Use COMSOL Multiphysics or Gaussian to simulate solvent/catalyst combinations, reducing trial-and-error .

- Active learning algorithms : Prioritize experimental conditions (e.g., 80°C, acetonitrile) based on Bayesian optimization of yield/purity .

- Feedback loops : Integrate robotic synthesis platforms with real-time HPLC analysis to iteratively refine conditions .

Q. Basic: What are the stability considerations for long-term storage?

Answer:

- Light sensitivity : Store in amber vials under argon, as ethenyl groups may photodegrade.

- Moisture control : Use desiccants (silica gel) to prevent hydrolysis of Sn–N bonds .

- Temperature : -20°C for >6-month stability, validated via accelerated aging studies (40°C/75% RH for 30 days) .

Q. Advanced: How does the tin center’s coordination geometry influence catalytic selectivity?

Answer:

- X-ray absorption spectroscopy (XAS) : Resolves Sn–N bond lengths and angles during catalysis .

- Steric maps : Generate 3D models (e.g., using Mercury software) to correlate cavity size with substrate accessibility .

- Comparative studies : Substitute tin with Fe or Mn to isolate geometry-dependent effects .

Properties

Key on ui mechanism of action |

SnPP is a competitive inhibitor of heme oxygenase, an enzyme which degrades heme to bilirubin, prevents the development of hyperbilirubinemia, and reduces bilirubin levels in plasma. This compound is also found to directly inactivate DENV and YFV infectious particles and has the potential to have antiviral activity against numerous organisms. |

|---|---|

CAS No. |

14325-05-4 |

Molecular Formula |

C34H32N4O4Sn |

Molecular Weight |

679.4 g/mol |

IUPAC Name |

3-[(4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;tin(4+) |

InChI |

InChI=1S/C34H32N4O4.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q-4;+4/b25-13-,26-13?,27-14?,28-15-,29-14-,30-15?,31-16?,32-16?; |

InChI Key |

VWEYNEFKXXWVHZ-IBPJAKCHSA-N |

SMILES |

CC1=C(C2=CC3=C(C(=C4N3[Sn]56N2C1=CC7=C(C(=C(N75)C=C8N6C(=C4)C(=C8C=C)C)C)C=C)C)CCC(=O)O)CCC(=O)O |

Isomeric SMILES |

CC\1=C(C2=CC3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C=C)C)/[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Sn+4] |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C=C)C)[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Sn+4] |

Appearance |

A crystalline solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.